3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine
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Overview
Description
3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a nitrofuran and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrofuran-2-carbaldehyde with hydrazine derivatives to form the corresponding hydrazone, which then undergoes cyclization with appropriate reagents to yield the triazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The triazine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(4-nitrofuran-2-yl)-6-methyl-4-methoxymethylthieno[2,3-b]pyridine: Contains a similar nitrofuran moiety but with a different heterocyclic core.
2-(4-Nitrofuran-2-yl)acetic acid: Shares the nitrofuran group but has a different functional group attached.
1-[(5-methyl-4-nitrofuran-2-yl)methyl]piperazine: Features a nitrofuran group attached to a piperazine ring.
Uniqueness
3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine is unique due to its combination of a triazine ring with a nitrofuran and two phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
831218-13-4 |
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Molecular Formula |
C19H12N4O3 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-(4-nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C19H12N4O3/c24-23(25)15-11-16(26-12-15)19-20-17(13-7-3-1-4-8-13)18(21-22-19)14-9-5-2-6-10-14/h1-12H |
InChI Key |
FXPFGERYJLUGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC(=CO3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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